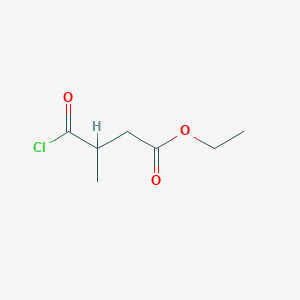

Ethyl 4-chloro-3-methyl-4-oxobutanoate

Description

The Structural Significance of Ethyl 4-chloro-3-methyl-4-oxobutanoate

This compound is a derivative of a butanoic acid ester. Its structure is defined by an ethyl ester group at one terminus of a four-carbon chain and a highly reactive acyl chloride group at the other. A methyl group at the C-3 position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).

This specific arrangement of functional groups dictates its chemical behavior. The acyl chloride is a powerful electrophile, susceptible to nucleophilic attack, while the ester group is a less reactive site. wordpress.comchemistrysteps.com The β-methyl group (relative to the ester carbonyl) provides steric influence that can direct the approach of reagents, playing a crucial role in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Calculated) | Ethyl 4-chloro-4-oxobutanoate (Experimental) sigmaaldrich.com |

|---|---|---|

| IUPAC Name | This compound | Ethyl 4-chloro-4-oxobutanoate |

| Synonyms | Ethyl 3-methylsuccinyl chloride | Ethyl succinyl chloride sigmaaldrich.com |

| CAS Number | Not available | 14794-31-1 sigmaaldrich.com |

| Molecular Formula | C₇H₁₁ClO₃ | C₆H₉ClO₃ sigmaaldrich.com |

| Molecular Weight | 178.61 g/mol | 164.59 g/mol sigmaaldrich.com |

| Form | Liquid (Predicted) | Liquid sigmaaldrich.com |

| Boiling Point | Not available | 88-90 °C / 11 mmHg sigmaaldrich.com |

| Density | Not available | 1.155 g/mL at 25 °C sigmaaldrich.com |

Data for the title compound is calculated or predicted due to a lack of specific experimental sources. Data for the closely related, unmethylated analog is provided for comparison.

Contextualization within the Broader Class of β-Keto Esters

β-Keto esters are a fundamental class of compounds in organic synthesis, defined by a ketone functional group located on the β-carbon relative to the ester's carbonyl group. ucla.edu This 1,3-dicarbonyl arrangement imparts unique reactivity, most notably the heightened acidity of the protons on the intervening α-carbon. This acidity allows for easy formation of a stabilized enolate ion, a potent nucleophile widely used in carbon-carbon bond-forming reactions such as alkylations and acylations. nih.govfiveable.me The versatility and reactivity of β-keto esters make them invaluable building blocks for a vast array of complex molecules. fiveable.meresearchgate.net

It is crucial to clarify that This compound is not a β-keto ester . Its structure lacks the characteristic ketone at the β-position. Instead, it is classified as an acyl chloride derivative of a substituted carboxylic acid ester (specifically, a monoester of 3-methylglutaric acid). While it is not a member of the β-keto ester class, its synthesis may originate from related precursors, and its own reactivity profile is centered on the highly electrophilic acyl chloride group, which is significantly more reactive than the ketone of a β-keto ester. wordpress.com

Fundamental Academic Interest in α-Halogenated, γ-Methylated Systems

While the formal IUPAC name of this compound designates a δ-chloro, β-methyl system (numbering from the ester carbonyl), academic interest often focuses on the spatial relationship between key functional groups. In this molecule, the core interest lies in its nature as a bifunctional reagent with a chiral center.

The primary academic interests in systems like this include:

Bifunctional Reactivity : The molecule possesses two distinct electrophilic sites: a highly reactive acyl chloride and a less reactive ester. nbinno.com This reactivity difference allows for selective and sequential reactions. For instance, a nucleophile can react preferentially with the acyl chloride at low temperatures, leaving the ester intact for a subsequent transformation. crunchchemistry.co.uk

Stereoselective Synthesis : The methyl group at the C-3 position creates a stereocenter. Research focuses on methods to synthesize this compound in an enantiomerically pure form or to use its inherent chirality to control the stereochemical outcome of subsequent reactions. The steric bulk of the methyl group can influence the trajectory of incoming nucleophiles, leading to diastereoselective product formation.

Precursor to Complex Molecules : Acyl chlorides are key precursors for synthesizing a wide range of functional groups, including esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylates, respectively. chemistrysteps.com The presence of the ester and the methyl group within the same molecule makes it a valuable building block for creating complex target molecules, such as substituted heterocycles or chiral side-chains for active pharmaceutical ingredients.

Overview of Research Trajectories for this compound

While specific research literature on this compound is limited, the research trajectories for this class of compounds can be inferred from studies on its close structural analog, Ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride). sigmaaldrich.com The primary research avenues focus on its application as a versatile synthetic intermediate.

Table 2: Key Research Trajectories and Applications

| Research Trajectory | Description | Potential Application |

|---|---|---|

| Synthesis of Prodrugs | The acyl chloride moiety is used to link a therapeutic agent (like curcuminoids) to a succinate (B1194679) monoester, potentially improving the drug's solubility or delivery. sigmaaldrich.comalkalisci.com The 3-methyl derivative would introduce a chiral linker. | Pharmaceutical development. |

| Polymer-Supported Catalysts | The compound serves as a linker to attach catalytic molecules to a solid polymer support, facilitating catalyst recovery and reuse. sigmaaldrich.comalkalisci.com | Green chemistry and industrial catalysis. |

| Heterocycle Synthesis | As a bifunctional electrophile, it can react with dinucleophiles (e.g., compounds containing two amine or alcohol groups) to form five- or six-membered rings, which are common structures in bioactive molecules. | Medicinal chemistry and materials science. |

| Asymmetric Synthesis | The chiral center introduced by the 3-methyl group makes it a target for asymmetric synthesis and a tool for creating other chiral molecules. Research would focus on controlling this stereocenter during synthesis and transfering that chirality in subsequent reactions. | Development of enantiomerically pure pharmaceuticals and agrochemicals. |

Properties

CAS No. |

65959-41-3 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

ethyl 4-chloro-3-methyl-4-oxobutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |

InChI Key |

RZWQCMODYQBRMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 4 Chloro 3 Methyl 4 Oxobutanoate

Classical Organic Synthesis Approaches

Traditional methods for the synthesis of ethyl 4-chloro-3-methyl-4-oxobutanoate rely on well-established reaction mechanisms in organic chemistry. These approaches include esterification, halogenation, carbon-carbon bond formation, and multi-step conversions from readily available starting materials.

Esterification of Substituted 4-chloro-4-oxobutanoic Acid Derivatives

One of the most direct and fundamental methods for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This approach can be applied to the synthesis of this compound, provided that the corresponding carboxylic acid, 4-chloro-3-methyl-4-oxobutanoic acid, is available.

The general reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of excess ethanol helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the ethanol. Subsequent proton transfer and elimination of water yield the final ester product. chemguide.co.uk

A similar esterification is reported for a related compound, 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid, which is converted to its methyl ester by reaction with methanol (B129727) in the presence of acetyl chloride. prepchem.com This suggests that the esterification of 4-chloro-3-methyl-4-oxobutanoic acid with ethanol under acidic conditions is a viable synthetic route.

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Reaction Time | Product |

| 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid, Methanol | Acetyl chloride | Methanol | 48 hours | Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate |

This table is illustrative of a similar esterification process.

Regioselective Halogenation of Methyl-Substituted β-Keto Esters

The regioselective halogenation of β-keto esters is a common method for introducing a halogen atom at the α-position to a ketone. In the context of synthesizing this compound, the starting material would be ethyl 2-methyl-3-oxobutanoate.

The reaction typically involves the formation of an enolate from the β-keto ester, followed by reaction with a chlorinating agent. A procedure for the chlorination of the related ethyl acetoacetate (B1235776) involves the formation of a lithium dienolate using n-butyllithium and diisopropylamine, followed by reaction with methyl chlorosulfate (B8482658) at low temperatures. chemicalbook.com A similar strategy could be employed for ethyl 2-methyl-3-oxobutanoate.

An industrial method for the production of ethyl 4-chloroacetoacetate involves the chlorination of diketene (B1670635), followed by esterification with ethanol. google.com This multi-step process highlights the importance of chlorination in the synthesis of such compounds.

Table 2: General Conditions for Chlorination of a β-Keto Ester Derivative

| Substrate | Reagents | Solvent | Temperature | Product |

| Ethyl acetoacetate | 1. n-butyllithium, diisopropylamine; 2. methyl chlorosulfate | Tetrahydrofuran/hexane (B92381) | 0 °C to -78 °C | Ethyl 4-chloroacetoacetate |

This table demonstrates a chlorination reaction on a closely related substrate.

Carbon-Carbon Bond Formation Strategies Leading to the Butanoate Backbone

The construction of the butanoate backbone can be achieved through various carbon-carbon bond-forming reactions. One such strategy involves the alkylation of β-dicarbonyl compounds. Research on the alkylation of methyl 4-chloro-3-oxobutanoate with dibromoalkanes has been reported, demonstrating the reactivity of the α-position. researchgate.net

While this study focuses on the methyl ester and further alkylation, the principles can be applied to the synthesis of the target molecule. For instance, a synthetic route could involve the acylation of an appropriate enolate with a chloroacetylating agent.

Another relevant industrial synthesis involves the reaction of ethyl chloroacetate (B1199739) with magnesium to form a magnesium enolate, which is then hydrolyzed to produce ethyl 4-chloroacetoacetate. google.com This demonstrates a carbon-carbon bond formation strategy to build the core structure.

Multi-Step Conversions from Readily Available Precursors

Complex molecules are often synthesized through multi-step reaction sequences starting from simple, commercially available precursors. A plausible multi-step synthesis of this compound could start from ethyl acetoacetate. The synthesis could proceed through methylation at the α-position to form ethyl 2-methyl-3-oxobutanoate, followed by chlorination at the γ-position.

A documented synthesis of methyl 4-chloro-4-oxobutanoate begins with monomethyl succinate (B1194679), which is treated with oxalyl chloride to form the acid chloride. chemicalbook.com This acid chloride could then potentially be used in further reactions to build the desired carbon skeleton and introduce the methyl group.

The industrial synthesis of ethyl 4-chloroacetoacetate from diketene and ethanol is another example of a multi-step conversion from simple precursors. google.com

Development of Advanced Synthetic Protocols

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and sustainable synthetic methods. Catalyst-controlled synthesis is at the forefront of these advancements.

Catalyst-Controlled Synthesis

In the context of compounds related to this compound, significant research has been conducted on catalyst-controlled, particularly biocatalytic, transformations. Numerous studies have detailed the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral ethyl (R)-4-chloro-3-hydroxybutyrate or its (S)-enantiomer. nih.govresearchgate.netnih.govasm.org

These reactions employ stereoselective carbonyl reductases from various microorganisms, such as Burkholderia gladioli, Candida magnoliae, and Aureobasidium pullulans. nih.govresearchgate.net These enzymatic reductions are often coupled with cofactor regeneration systems to enhance efficiency. nih.gov While the direct product of these reactions is not the target molecule of this article, this body of research is highly relevant as it demonstrates the use of advanced catalytic methods on a very similar substrate. The development of catalysts for the direct, asymmetric synthesis of this compound could be a future research direction.

Table 3: Examples of Catalyst-Controlled Reduction of a Related Substrate

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase from Burkholderia gladioli | Ethyl (R)-4-chloro-3-hydroxybutyrate | 99.9% |

| Ethyl 4-chloro-3-oxobutanoate | NADH-dependent reductase from E. coli CCZU-K14 | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.9% |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans CGMCC 1244 | Ethyl (S)-4-chloro-3-hydroxybutanoate | >95% |

Sustainable and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its precursors can be evaluated through the lens of green chemistry principles, aiming to reduce environmental impact and improve process efficiency.

A significant advancement in the synthesis of the precursor, Ethyl 4-chloro-3-oxobutanoate, is the development of continuous flow processes. A method utilizing a falling film reactor for the reaction of diketene and chlorine allows for better control of reaction parameters, shorter reaction times, and reduced energy consumption. google.com This approach enhances the selectivity of the reaction, minimizing the formation of polychlorinated byproducts and simplifying the subsequent purification steps. google.com

Biocatalysis represents a cornerstone of green chemistry, and while direct enzymatic synthesis of this compound is not widely documented, the extensive research into the biocatalytic transformations of the parent compound, Ethyl 4-chloro-3-oxobutanoate (COBE), highlights the potential of green methodologies in this chemical space. The asymmetric reduction of COBE to optically active ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) or its (S)-enantiomer is of great industrial importance and is often achieved using whole-cell biocatalysts or isolated enzymes such as carbonyl reductases. nih.govnih.gov

These biocatalytic systems offer several green advantages:

Mild Reaction Conditions: Enzymes operate at ambient temperatures and pressures, significantly reducing the energy demands of the process. nih.gov

High Selectivity: Enzymatic reactions are highly chemo-, regio-, and stereoselective, leading to purer products and reducing the need for complex separation processes. nih.gov

Cofactor Regeneration: To make these processes economically viable and sustainable, enzyme-coupled cofactor regeneration systems are often employed. For example, glucose dehydrogenase can be co-expressed with a carbonyl reductase to regenerate the NADPH cofactor in situ, using glucose as a sacrificial substrate. nih.govgoogle.com This minimizes the amount of expensive cofactor needed.

Greener Solvents: Research has focused on replacing traditional organic solvents with more environmentally friendly media. Aqueous/organic biphasic systems or the use of ionic liquids have been shown to improve substrate stability, reduce enzyme inhibition, and enhance product yields in the bioreduction of COBE. asm.orgresearchgate.net

Table 2: Green Chemistry Approaches in Processes Involving the Ethyl 4-chloro-3-oxobutanoate Scaffold

| Green Chemistry Principle | Application Example | Benefits | Reference |

| Process Intensification | Continuous synthesis of Ethyl 4-chloro-3-oxobutanoate in a falling film reactor. | Reduced energy consumption, shorter reaction times, higher selectivity. | google.com |

| Biocatalysis | Use of recombinant E. coli expressing carbonyl reductases for asymmetric reduction of COBE. | High enantioselectivity (>99.9% ee), mild reaction conditions. | nih.gov |

| Atom Economy (Cofactor Recycling) | Co-expression of glucose dehydrogenase for in situ NADPH regeneration. | Reduces waste and cost associated with stoichiometric cofactor use. | nih.govgoogle.com |

| Safer Solvents and Reaction Conditions | Use of aqueous/ionic liquid or aqueous/octanol biphasic systems. | Overcomes substrate instability in aqueous media, eliminates toxic organic solvents. | nih.govasm.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of Ethyl 4 Chloro 3 Methyl 4 Oxobutanoate

Reactions Involving the Terminal Chloromethyl Group

The carbon-chlorine bond at the terminal methyl group is susceptible to attack by nucleophiles and can also participate in elimination reactions. This reactivity is characteristic of α-chloro ketones, where the electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards substitution and the α-protons towards abstraction.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols, Alkoxides)

The electrophilic carbon atom of the chloromethyl group readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles.

Reaction with Amines and Thiols: A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of thiazole rings. In this reaction, an α-halo ketone, such as ethyl 4-chloro-3-methyl-4-oxobutanoate, reacts with a thiourea (B124793) or thioamide. The sulfur atom of the thioamide acts as the nucleophile, displacing the chloride ion. Subsequent intramolecular cyclization and dehydration lead to the formation of a substituted thiazole. This reaction pathway is crucial in the synthesis of various biologically active compounds. For instance, the reaction of ethyl 4-chloro-3-oxobutanoate with thiourea is a key step in the synthesis of 2-aminothiazole (B372263) derivatives, which are important precursors for many pharmaceutical agents. nih.govresearchgate.net The general mechanism involves the initial nucleophilic attack of the sulfur on the carbon bearing the chlorine, followed by cyclization and elimination of water.

While direct literature examples with simple amines for this specific substrate are less common, the principle of nucleophilic substitution is well-established for α-chloro ketones, suggesting that amines would react similarly to form α-amino ketones.

Reaction with Alkoxides: Nucleophilic attack by alkoxides, such as sodium methoxide (B1231860), on the chloromethyl group can also occur, leading to the corresponding α-alkoxy ketone. A documented reaction of ethyl 4-chloroacetoacetate with sodium methoxide in methanol (B129727) demonstrates this transformation, resulting in the formation of 6-(chloromethyl)-4-hydroxy-2-(methoxymethyl)pyrimidine through a more complex condensation pathway. ambeed.com

A related reaction involves the Michael addition of the enolate of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, followed by an intramolecular O-alkylation (a nucleophilic displacement of the chloride) to form chiral tetronic acid derivatives. buchler-gmbh.com

Elimination Reactions

In the presence of a base, α-halo ketones can undergo an elimination reaction to form α,β-unsaturated ketones. This dehydrohalogenation typically proceeds via an E2 mechanism, where a base abstracts a proton from the carbon adjacent to both the carbonyl and the halogen-bearing carbon, leading to the formation of a double bond and the expulsion of the halide ion. prepchem.comnih.gov For this compound, a suitable non-nucleophilic, sterically hindered base would be expected to promote the elimination of HCl to yield ethyl 3-methyl-4-oxobut-1-enoate. While this specific transformation is not widely detailed in the literature for this exact molecule, it represents a fundamental and expected reactivity pathway for α-chloro ketones. prepchem.com

Transformations at the Keto Functionality (C4-oxo group)

The carbonyl group is a key functional group that can be transformed through various reduction strategies, often with high levels of chemo- and stereoselectivity.

Carbonyl Reduction Strategies

The reduction of the C4-keto group in ethyl 4-chloro-3-oxobutanoate to a secondary alcohol yields the corresponding ethyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block for pharmaceuticals. nih.govmdpi.com

The asymmetric reduction of the prochiral ketone in ethyl 4-chloro-3-oxobutanoate is of significant industrial interest. Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a highly effective method for achieving high enantioselectivity. Various microorganisms and their enzymes (carbonyl reductases or alcohol dehydrogenases) have been employed to produce either the (R)- or (S)-enantiomer of the corresponding alcohol. nih.govresearchgate.net

For example, recombinant E. coli cells expressing specific carbonyl reductases have been used to synthesize both (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate with high yields and excellent enantiomeric excess (e.e.). The choice of microorganism or enzyme is critical in determining the stereochemical outcome of the reduction.

The following table summarizes selected biocatalytic systems used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE).

| Catalyst | Product Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Aureobasidium pullulans CGMCC 1244 | (S)-CHBE | - | 95.6 | 98.5 |

| Recombinant E. coli CCZU-K14 (expressing CmCR) | (S)-CHBE | 3000 | >99.0 | >99.9 |

| Recombinant E. coli (expressing BgADH3) | (R)-CHBE | - | 91.8 | 99.9 |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Standard chemical reducing agents can also be employed to reduce the keto group. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. This hydride reagent chemoselectively reduces the ketone in the presence of the ester functionality. However, without a chiral catalyst or auxiliary, the reduction with NaBH₄ results in a racemic mixture of the (R)- and (S)-alcohols. To achieve stereoselectivity, chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation or with chiral borane (B79455) reagents, would be necessary.

Lack of Sufficient Data for Requested Compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a thorough and scientifically accurate article on the "" as per the detailed outline provided.

The search results did not yield specific research findings, data tables, or detailed discussions pertaining to the Knoevenagel condensation, enolization, hydrolysis kinetics, transesterification, cyclization, or oxidative transformations of This compound .

While a significant body of research exists for the closely related, non-methylated analogue, Ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate), this information cannot be directly and accurately applied to the requested compound. The presence of a methyl group at the 3-position (the α-carbon adjacent to the keto group) fundamentally alters the chemical properties and reactivity of the molecule, particularly in reactions involving the α-carbon, such as condensations and enolization.

Generating content based on the non-methylated analogue would be speculative and would not meet the required standards of scientific accuracy for the specific compound requested. Therefore, in adherence with the instructions to focus solely on "this compound" and maintain scientific integrity, the article cannot be produced at this time.

Applications As a Chiral Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Chiral β-Hydroxy Esters

One of the most valuable applications of this compound is in the synthesis of chiral β-hydroxy esters, which are pivotal intermediates for numerous biologically active molecules. The asymmetric reduction of the keto group is a critical step in this process, yielding enantiomerically enriched products.

Enantioselective Routes to Substituted Ethyl 4-chloro-3-hydroxybutanoates

The conversion of ethyl 4-chloro-3-oxobutanoate to its corresponding chiral hydroxy esters, specifically ethyl (R)-4-chloro-3-hydroxybutanoate and ethyl (S)-4-chloro-3-hydroxybutanoate, is a well-documented and crucial transformation. arkat-usa.orgnih.gov Biocatalysis, employing enzymes and whole-cell systems, has emerged as a highly efficient and selective method for this reduction.

Microbial reductases, such as those from Saccharomyces cerevisiae (baker's yeast), Escherichia coli, Aureobasidium pullulans, and Burkholderia gladioli, have been successfully used to produce both (R) and (S) enantiomers with high enantiomeric excess (ee). arkat-usa.orgnih.govresearchgate.netnih.govnih.gov For instance, specific reductases from baker's yeast can be controlled to produce either the (S)- or (R)-form alcohol. nih.gov Recombinant E. coli cells expressing engineered NADPH-dependent reductases have demonstrated the ability to produce ethyl (S)-4-chloro-3-hydroxybutanoate with an enantiomeric excess value of over 99.9%. nih.govnih.gov Similarly, systems have been developed to yield the (R)-enantiomer in high optical purity (99% ee) and chemical yield (90.5%). nih.gov

The enantioselectivity of these bioreductions can often be fine-tuned by modifying reaction conditions, such as temperature, pH, and the use of additives or biphasic solvent systems. arkat-usa.orgresearchgate.net For example, the yeast-mediated reduction of ethyl 4-chloro-3-oxobutanoate in the presence of allyl bromide or allyl alcohol can achieve enantiomeric excesses between 90-97% for both enantiomers. arkat-usa.org

Table 1: Enantioselective Bioreduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Target Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Recombinant E. coli CCZU-K14 | (S)-CHBE | >99.9% | >99.0% | nih.gov |

| Aureobasidium pullulans CGMCC 1244 | (S)-CHBE | 98.5% | 95.6% (conversion) | researchgate.net |

| Baker's Yeast (with allyl bromide) | (R)-CHBE | 97% | 98% (conversion) | arkat-usa.org |

| Recombinant E. coli (co-existing strains) | (R)-CHBE | 99% | 90.5% | nih.gov |

| Burkholderia gladioli (BgADH3) | (R)-CHBE | 99.9% | >99% (conversion) | nih.gov |

CHBE: Ethyl 4-chloro-3-hydroxybutanoate

Diastereoselective Control in Derivative Formation

While the primary focus is on the enantioselective reduction of the ketone, the resulting chiral ethyl 4-chloro-3-hydroxybutanoate serves as a substrate for further reactions. In these subsequent steps, controlling diastereoselectivity is crucial when new stereocenters are formed. The existing hydroxyl-bearing stereocenter directs the stereochemical outcome of subsequent reactions, such as alkylations or reductions of other functional groups introduced to the molecule. This substrate-controlled diastereoselectivity is fundamental in building up complex molecules with multiple, well-defined stereocenters.

Building Block for Complex Organic Molecules

The chiral derivatives of ethyl 4-chloro-3-methyl-4-oxobutanoate are highly valued as starting materials for synthesizing more complex and often biologically active molecules.

Construction of Pharmacologically Relevant Scaffolds

Optically active ethyl 4-chloro-3-hydroxybutanoate is a key chiral building block for a variety of pharmaceutical compounds. nih.govmdpi.com

(R)-Ethyl 4-chloro-3-hydroxybutanoate is a versatile precursor for pharmacologically important products like L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and (R)-4-hydroxy-pyrrolidone. nih.govasm.org L-carnitine is essential for fatty acid metabolism, while GABOB is an anticonvulsant. nih.govmdpi.com

(S)-Ethyl 4-chloro-3-hydroxybutanoate is a crucial intermediate for the synthesis of the side chain of the cholesterol-lowering drug Atorvastatin. researchgate.netnih.gov It is also used in the synthesis of other bioactive compounds such as Slagenins B and C and certain 1,4-dihydropyridine (B1200194) type β-blockers. researchgate.net

The ability to reliably produce both enantiomers of this building block allows synthetic chemists to access a wide range of chiral drug targets.

Synthesis of Agro-Chemicals and Specialty Chemicals

Beyond pharmaceuticals, the unique chemical functionalities of this compound and its derivatives make them applicable in the synthesis of agrochemicals and other specialty chemicals. nbinno.com Its role as a versatile building block enables the creation of tailor-made molecules with specific functional properties desired in modern agricultural products, such as pesticides and herbicides, as well as in the broader fine chemical sector for materials with specific functional properties. nbinno.com

Role in the Synthesis of Optically Active Fine Chemicals

The synthesis of optically active fine chemicals relies on the availability of high-purity chiral starting materials. This compound, through its conversion to enantiopure ethyl (R)- and (S)-4-chloro-3-hydroxybutanoate, serves this exact purpose. takasago.com These chiral synthons are used to construct a wide array of high-value molecules where stereochemistry is critical to function. This includes not only pharmaceuticals and agrochemicals but also fragrances, flavors, and materials for optical applications. The efficient, stereoselective transformations of this compound underscore its importance in the fine chemicals industry, where optical purity is paramount. arkat-usa.org

Contributions to Chiral Pool Methodologies

While Ethyl 4-chloro-3-oxobutanoate is an achiral molecule, its primary contribution to advanced organic synthesis lies in its role as a prochiral substrate for the efficient generation of highly valuable, enantiopure four-carbon chiral building blocks. These chiral synthons, namely (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, are then utilized in a manner analogous to traditional chiral pool synthesis, where a readily available, optically active substance is used as a starting material for the synthesis of complex target molecules. The asymmetric reduction of the ketone in Ethyl 4-chloro-3-oxobutanoate is a well-established and highly efficient transformation, primarily achieved through biocatalysis, providing access to both enantiomers of the resulting chlorohydrin in high yield and excellent enantiomeric excess.

The strategic value of these chiral hydroxy esters stems from the versatile functional groups they possess: an ester, a secondary alcohol of defined stereochemistry, and a primary alkyl chloride. This arrangement allows for a wide range of subsequent chemical modifications, making them ideal starting points for the synthesis of pharmacologically significant molecules.

Key Chiral Synthons Derived from Ethyl 4-chloro-3-oxobutanoate:

Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE): This enantiomer is a crucial precursor for the synthesis of L-carnitine, a compound essential for fatty acid metabolism in the body. nih.govgoogle.com It is also used in the preparation of (R)-4-amino-3-hydroxybutyric acid (GABOB) and (R)-4-hydroxy-pyrrolidone. nih.gov

Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE): This enantiomer serves as a key chiral intermediate for synthesizing the side chain of cholesterol-lowering drugs, specifically HMG-CoA reductase inhibitors such as atorvastatin. researchgate.net

The generation of these synthons is most effectively accomplished via the stereoselective reduction of the parent β-keto ester using various microorganisms or isolated enzymes (carbonyl reductases). nih.govnih.gov This biocatalytic approach is favored for its high selectivity, mild reaction conditions, and environmental compatibility, consistently producing the desired chiral alcohols with enantiomeric excess values often exceeding 99%. nih.govnih.gov

The research findings below highlight the efficiency of converting the achiral Ethyl 4-chloro-3-oxobutanoate into these valuable chiral intermediates.

Detailed Research Findings: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate

The following tables summarize selected research findings on the asymmetric, biocatalytic reduction of Ethyl 4-chloro-3-oxobutanoate to its corresponding chiral hydroxy esters.

Table 1: Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Key Application of Product |

| Burkholderia gladioli (reductase BgADH3) | 1200 mmol (fed-batch) | 91.8% | 99.9% | L-carnitine, (R)-GABOB |

| Sporobolomyces salmonicolor (AKR) | 268 g/L | High | 91.7% | L-carnitine |

| Gluconobacter oxydans (reductase gox2036) | 6 mM | - | High | L-carnitine |

| Recombinant E. coli (CgCR/GDH) | 1000 mM | >90% | High | Pharmaceuticals |

Table 2: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Key Application of Product |

| Recombinant E. coli (reductase CmCR) | 3000 mM | >99.0% | >99.9% | HMG-CoA reductase inhibitors (e.g., Atorvastatin) |

| Candida albicans (reductase CaCR) | 1320 mM | High | >99% | HMG-CoA reductase inhibitors |

| Aureobasidium pullulans | High | 82.5% | >99.9% | Fine chemicals |

| Candida parapsilosis ATCC 7330 | Optimized | High | High | HMG-CoA reductase inhibitors |

Biocatalytic Systems for the Asymmetric Reduction and Derivatization of Ethyl 4 Chloro 3 Methyl 4 Oxobutanoate

Identification and Characterization of Biocatalysts

The success of a biocatalytic process hinges on the identification of a suitable biocatalyst, be it a whole-cell system or an isolated enzyme, that exhibits high activity and stereoselectivity towards the target substrate.

Whole-cell biocatalysis offers a convenient and cost-effective approach for asymmetric reductions, as it circumvents the need for enzyme purification and provides in situ cofactor regeneration. A wide array of microorganisms, including yeasts, fungi, and bacteria, have been screened for their ability to reduce ethyl 4-chloro-3-oxobutanoate, a close analog of the target substrate. These screens have revealed a diverse range of stereochemical outcomes, affording access to both (R)- and (S)-enantiomers of the corresponding hydroxy ester.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a well-known biocatalyst for the reduction of carbonyl compounds. However, its application can be hampered by the presence of multiple reductases with opposing stereopreferences, often leading to products with low enantiomeric excess (e.e.). To overcome this, strategies such as the use of additives or genetic engineering have been employed to enhance selectivity.

Fungi have also proven to be a rich source of biocatalysts for the stereoselective reduction of β-keto esters. For instance, a screening of various fungal strains for the reduction of ethyl 4-chloro-3-oxobutanoate demonstrated that many exclusively produced the (S)-enantiomer of the corresponding alcohol. Cylindrocarpon sclerotigenum IFO 31855, for example, provided the (S)-product with over 99% e.e. nih.gov.

Bacterial systems, both native and recombinant, have been extensively explored. Recombinant Escherichia coli strains expressing specific reductases are particularly advantageous as they can be engineered to overproduce a single enzyme, thereby eliminating competing reactions and simplifying process optimization. For example, a two-strain system of recombinant E. coli, one expressing an aldehyde reductase and the other a glucose dehydrogenase for cofactor regeneration, was successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its (R)-enantiomer with 99% e.e. and a yield of 90.5% nih.gov.

The table below summarizes the results from various microbial screens for the reduction of ethyl 4-chloro-3-oxobutanoate. While specific data for the 3-methyl substituted analog is limited, these results provide a strong indication of the potential of these microbial systems for its asymmetric reduction.

Microbial Screens for the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

| Microorganism | Substrate Concentration | Product | Configuration | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| Aureobasidium pullulans SW0202 | Not Specified | Ethyl (S)-4-chloro-3-hydroxybutanoate | (S) | 94.8 | 97.9 |

| Candida magnoliae | Not Specified | Ethyl (S)-4-chloro-3-hydroxybutanoate | (S) | Not Specified | 100 |

| Cylindrocarpon sclerotigenum IFO 31855 | 14.8 mM | Ethyl (S)-4-chloro-3-hydroxybutanoate | (S) | Not Specified | >99 |

| Recombinant E. coli (co-expressing CAR and GDH) | 36.9 mM | Ethyl (S)-4-chloro-3-hydroxybutanoate | (S) | 96.6 | 99 |

| Recombinant E. coli (two-strain system with ALR and GDH) | 28.5 mM | Ethyl (R)-4-chloro-3-hydroxybutanoate | (R) | 90.5 | 99 |

For more controlled and optimized biocatalytic processes, the use of isolated enzymes is often preferred. Carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are the primary classes of enzymes responsible for the reduction of β-keto esters. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies.

The purification of these enzymes from their native sources or recombinant hosts is a critical step in their characterization and application. A typical purification protocol involves cell lysis followed by a series of chromatographic steps. Affinity chromatography, utilizing matrices with immobilized dyes or cofactors (e.g., Blue Sepharose for NAD(P)H-dependent enzymes), is a particularly effective technique for isolating these enzymes.

For example, a carbonyl reductase from Candida magnoliae AKU4643 was purified to homogeneity using a four-step process that included Blue Sepharose affinity chromatography nih.gov. This enzyme was found to be a homodimer with a subunit molecular weight of approximately 32 kDa and catalyzed the reduction of ethyl 4-chloro-3-oxobutanoate to the (S)-alcohol with 100% e.e. nih.gov. Similarly, a novel carbonyl reductase was purified from Kluyveromyces lactis, which also produced the (S)-enantiomer of the corresponding hydroxy ester nih.gov.

An alcohol dehydrogenase from the bacterium Leifsonia sp. strain S749 was purified and characterized, revealing its potential as a biocatalyst for asymmetric hydrogen transfer bioreductions. This enzyme, composed of four identical subunits, required NADH as a cofactor and demonstrated the ability to reduce a variety of ketones and keto esters researchgate.net.

The table below provides examples of purified enzymes capable of reducing ethyl 4-chloro-3-oxobutanoate.

Purified Carbonyl Reductases and Alcohol Dehydrogenases for β-Keto Ester Reduction

| Enzyme | Source Organism | Molecular Weight (kDa) | Cofactor | Product Configuration |

|---|---|---|---|---|

| Carbonyl Reductase | Candida magnoliae AKU4643 | 32 (subunit) | NADPH | (S) |

| Carbonyl Reductase (KLCR1) | Kluyveromyces lactis | Not Specified | NADPH | (S) |

| Aldehyde Reductase | Sporobolomyces salmonicolor AKU4429 | Not Specified | NADPH | (R) |

| Alcohol Dehydrogenase (LSADH) | Leifsonia sp. S749 | 26 (subunit) | NADH | Not Specified for this substrate |

Enzymatic Reaction Parameters and Kinetics

A thorough understanding of the enzymatic reaction parameters and kinetics is essential for the development of an efficient and robust biocatalytic process.

Carbonyl reductases and alcohol dehydrogenases often exhibit broad substrate specificity, accepting a range of aldehydes, ketones, and keto esters. However, the affinity for a particular substrate, as indicated by the Michaelis constant (Km), can vary significantly. A lower Km value signifies a higher affinity of the enzyme for the substrate.

The carbonyl reductase from Candida magnoliae was shown to reduce α- and β-keto esters as well as conjugated diketones, in addition to ethyl 4-chloro-3-oxobutanoate nih.gov. A recombinant carbonyl reductase (CgCR) expressed in E. coli exhibited a Km of 20.9 mM and a kcat of 56.1 s-1 for ethyl 4-chloro-3-oxobutanoate mdpi.com. An alcohol dehydrogenase from Leifsonia sp. S749 also demonstrated a broad substrate spectrum, with strong activity towards various α- and β-keto esters, including ethyl 4-chloro-3-oxobutanoate researchgate.net.

The table below presents kinetic parameters for some reductases with β-keto ester substrates.

Kinetic Parameters of Reductases for β-Keto Ester Substrates

| Enzyme | Substrate | Km (mM) | kcat (s-1) |

|---|---|---|---|

| Carbonyl Reductase (CgCR) | Ethyl 4-chloro-3-oxobutanoate | 20.9 | 56.1 |

| Yeast Alcohol Dehydrogenase | Ethanol (B145695) (for comparison) | 21.5 | Not Specified |

The key advantage of biocatalysis in the reduction of β-keto esters is the high stereoselectivity achievable. For ethyl 4-chloro-3-methyl-4-oxobutanoate, the reduction of the ketone at the 3-position can lead to two enantiomers, (3R)- and (3S). The presence of a methyl group at the 3-position introduces a second stereocenter, meaning the product can exist as four possible stereoisomers (diastereomers). The enzymatic reduction must therefore control both the enantioselectivity at the newly formed hydroxyl group and the diastereoselectivity in relation to the existing methyl group.

While specific studies on the diastereoselective reduction of this compound are not extensively reported, general principles from the reduction of other α-substituted β-keto esters can be applied. The stereochemical outcome is dictated by the precise positioning of the substrate within the enzyme's active site. Enzymes are known to produce either syn- or anti-diastereomers with high selectivity. For instance, NADPH-dependent ketoreductases have been successfully used for the chemoenzymatic stereoselective synthesis of components of the drugstore beetle pheromone, which involved the reduction of an α-methyl-β-keto ester researchgate.net. The reduction of α-unsubstituted β-keto esters by the reductase Gre2 from Saccharomyces cerevisiae typically yields (3S)-alcohols, while most α-substituted β-keto esters are reduced to anti-(2S,3S)-alcohols researchgate.net.

Most carbonyl reductases and alcohol dehydrogenases that are effective for the reduction of β-keto esters are dependent on the nicotinamide (B372718) cofactor NADPH or NADH. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is crucial.

A common and effective strategy is to couple the primary reduction reaction with a secondary "sacrificial" reaction that regenerates the reduced cofactor. For NADPH-dependent reductions, the oxidation of glucose to gluconolactone (B72293), catalyzed by glucose dehydrogenase (GDH), is widely employed. This system is highly favorable as the gluconolactone is subsequently hydrolyzed to gluconate, driving the reaction to completion.

Numerous studies have demonstrated the successful application of GDH-based NADPH regeneration in the reduction of ethyl 4-chloro-3-oxobutanoate. Recombinant E. coli strains co-expressing both the desired reductase and GDH have been constructed, allowing for a streamlined whole-cell biocatalytic process without the need for external addition of the regeneration enzyme or cofactor sigmaaldrich.com. This approach has been shown to achieve high product yields and excellent enantioselectivities mdpi.com. The turnover number of the cofactor, which represents the number of moles of product formed per mole of cofactor, can be very high in these systems, indicating efficient regeneration. For example, in the reduction of ethyl 4-chloro-3-oxobutanoate using an aldehyde reductase and GDH, a turnover number of 5,500 for NADPH was achieved nih.gov.

Bioreactor Configurations and Process Optimization for the Asymmetric Reduction of this compound

Whole-Cell Biotransformations

Whole-cell biocatalysis offers a significant advantage by providing enzymes within their native cellular environment, often with endogenous cofactor regeneration systems, which simplifies the process and reduces costs. A variety of microorganisms, including yeasts, fungi, and recombinant bacteria, have been successfully employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Recombinant Escherichia coli has emerged as a particularly powerful tool. By co-expressing a carbonyl reductase (CgCR) and a glucose dehydrogenase (GDH), a highly efficient system for the synthesis of (R)-ethyl 4-chloro-3-hydroxybutyrate has been developed. mdpi.com This dual-enzyme system allows for the continuous regeneration of the essential NADPH cofactor, a critical factor for the economic viability of the reduction. Process optimization studies with this recombinant strain have demonstrated that factors such as temperature and pH are crucial for maximizing catalytic activity. The optimal temperature for this biotransformation was found to be 30°C, with higher temperatures leading to thermal deactivation of the reductase. mdpi.com

Various yeast and fungal strains are also effective biocatalysts. For instance, Aureobasidium pullulans has been used to produce (S)-ethyl 4-chloro-3-hydroxybutanoate with high stereoselectivity. nih.gov Studies using this microorganism have explored the influence of several reaction parameters on the conversion and optical purity of the product. Similarly, multiple reductase enzymes have been identified in Candida magnoliae that can catalyze the reduction of ethyl 4-chloro-3-oxobutanoate, showcasing the diverse biocatalytic potential within this single organism. researchgate.netresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is another widely used biocatalyst due to its low cost and availability, and has been shown to effectively reduce the target compound, often with controllable stereoselectivity based on reaction conditions. nih.gov

The table below summarizes the findings from various whole-cell biotransformation studies.

| Microorganism | Target Product | Optimal pH | Optimal Temp. (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Recombinant E. coli (CgCR/GDH) | (R)-CHBE | 7.0 | 30 | ≥90 | >99 | mdpi.com |

| Aureobasidium pullulans CGMCC 1244 | (S)-CHBE | 6.6 | 30 | 95.6 | 98.5 | nih.gov |

| Brewer's Yeast (permeabilized) | (R)-CHBE | Optimized | Optimized | 99.5 | 99 | mdpi.com |

| Baker's Yeast | (S)-CHBE | 7.0 | 30 | 93.9 | 91.4 | nih.gov |

Immobilized Enzyme Systems for Enhanced Operational Stability

While whole-cell systems are advantageous, the use of immobilized enzymes or cells can offer further benefits, including enhanced stability, simplified product separation, and the potential for continuous operation and catalyst reuse. Immobilization prevents enzyme leakage and can improve tolerance to process stresses such as temperature and pH fluctuations.

One effective strategy involves the immobilization of a specific reductase onto magnetic microparticles. A reductase from Saccharomyces cerevisiae (YOL151W), expressed in E. coli, was immobilized onto Ni²⁺-magnetic microparticles via a C-terminal His-tag. nih.gov This method allows for the rapid recovery of the biocatalyst using a magnet. The immobilized reductase demonstrated an optimal temperature of 45°C and an optimal pH of 6.0. nih.gov In a coupled reaction with glucose dehydrogenase for NADPH regeneration, this system converted 20 mM of ethyl 4-chloro-3-oxobutanoate into the corresponding (R)-alcohol with an enantiomeric excess of 98%. nih.gov

Immobilization of whole cells is another viable approach. Cells of Rhodotorula mucilaginosa have been successfully immobilized on various support matrices, including agar and calcium alginate, for the asymmetric reduction of ketones. mdpi.com The cells immobilized on agar showed significantly improved thermal stability and pH tolerance compared to free cells. mdpi.com Notably, these immobilized cells retained 90% of their activity after 60 days of storage at 4°C and could be reused for at least six cycles with almost 100% activity retention. mdpi.com Although this study focused on other ketones, the principles are directly applicable to the reduction of this compound. Furthermore, research has demonstrated the successful immobilization of Aureobasidium pullulans cells in materials like polyurethane foam and chitosan beads for repeated batch fermentations, indicating the feasibility of developing robust, reusable biocatalytic systems with this organism. researchgate.netnih.gov

A recent study has also detailed the immobilization of yeast cells onto amino acid-modified magnetic nanoparticles (Fe₃O₄-Arg) for the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate. researchgate.net This system demonstrated high activity recovery (76.8%) and excellent reusability. In a continuous reduction within a magnetic fluidized bed reactor, this immobilized system could completely convert 1.5882 mol/L of the substrate in just 6 hours, with 100% conversion and an enantiomeric excess above 99.9%. researchgate.net

The primary advantages of immobilization are summarized below:

Advantages of Immobilized BiocatalystsEnhanced Stability: Increased resistance to changes in temperature and pH.

Continuous Processing: Facilitates the design of continuous flow reactors, leading to higher productivity.

Simplified Downstream Processing: The product stream is free of the biocatalyst, simplifying purification.

Prevention of Enzyme Leakage: Covalent attachment or entrapment ensures the enzyme remains bound to the support. researchgate.net

Biphasic Solvent Systems in Biocatalysis (e.g., Aqueous/Organic, Aqueous/Ionic Liquid)

The substrate, ethyl 4-chloro-3-oxobutanoate, is a hydrophobic compound, and high concentrations in a purely aqueous medium can be toxic to microbial cells and lead to enzyme inhibition. mdpi.com Biphasic solvent systems, consisting of an aqueous phase containing the biocatalyst and an organic or ionic liquid phase, can overcome these limitations by acting as a reservoir for the substrate and an in-situ extraction medium for the product.

An aqueous/organic biphasic system was effectively used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using the aldehyde reductase from Sporobolomyces salmonicolor. mdpi.comresearchgate.net In a simple aqueous system, the substrate was unstable, and both the substrate and product caused enzyme inhibition and inactivation. mdpi.com The implementation of an n-butyl acetate-water diphasic system efficiently circumvented these issues, leading to a molar yield of 95.4% and an NADPH turnover of 5,500 mol/mol on a large scale. mdpi.comresearchgate.net Similarly, a system composed of a potassium phosphate (B84403) buffer and dibutylphthalate using Aureobasidium pullulans cells was shown to be more efficient than a monophasic aqueous system. researchgate.net

More recently, ionic liquids (ILs) have been explored as a "green" alternative to volatile organic solvents. An aqueous/[Bmim]PF₆ (1-butyl-3-methylimidazolium hexafluorophosphate) biphasic system was successfully employed for the reduction of ethyl 4-chloro-3-oxobutanoate by Aureobasidium pullulans. nih.gov This system not only mitigates the toxicity associated with organic solvents but also simplifies product separation. Under optimized conditions (pH 6.6, 30°C), a substrate conversion of 95.6% and an enantiomeric excess of 98.5% were achieved. nih.gov By implementing a fed-batch strategy, the product concentration could be increased to 75.1 g/L. nih.gov Baker's yeast has also shown excellent catalytic activity and enantioselectivity in a similar aqueous/[Bmim]PF₆ biphasic system. nih.gov

The table below provides examples of biphasic systems used for this biotransformation.

Mechanistic and Computational Investigations of Ethyl 4 Chloro 3 Methyl 4 Oxobutanoate Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformation of Ethyl 4-chloro-3-oxobutanoate that has been extensively studied is its asymmetric reduction to optically active ethyl 4-chloro-3-hydroxybutanoate. This reaction is a cornerstone for producing chiral intermediates for pharmaceuticals.

The most prevalent mechanism is a biocatalytic reduction of the keto group. This process typically employs enzymes such as carbonyl reductases or alcohol dehydrogenases found in various microorganisms. The reaction mechanism is dependent on a cofactor, usually NADPH (Nicotinamide adenine dinucleotide phosphate), which acts as a hydride donor. The enzyme's active site binds both the substrate (Ethyl 4-chloro-3-oxobutanoate) and the NADPH cofactor, facilitating the stereoselective transfer of a hydride ion to the carbonyl carbon of the substrate. This results in the formation of the corresponding chiral alcohol, either the (S) or (R) enantiomer, depending on the enzyme used.

In addition to reduction, Ethyl 4-chloro-3-oxobutanoate can undergo other key transformations:

Knoevenagel Condensation: This reaction involves the condensation of Ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes. Studies have shown that this can be catalyzed by morpholine and acetic acid in ionic liquids, providing a greener alternative to traditional methods that use hazardous solvents like benzene. The products are ethyl 2-chloroacetyl-3-arylpropenoates scielo.br.

Michael Addition and Cyclization: Organocatalytic conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, catalyzed by bases like Cupreine, can lead to the synthesis of chiral tetronic acid derivatives .

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving high stereoselectivity in the reduction of Ethyl 4-chloro-3-oxobutanoate is crucial for its application in synthesizing enantiomerically pure compounds. The primary mechanism for stereochemical control is the use of biocatalysts with inherent stereopreferences.

Different microorganisms and their isolated enzymes exhibit distinct selectivities, producing either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate with high enantiomeric excess (e.e.). For instance, reductases from Candida magnoliae can produce the (S)-alcohol with 100% e.e., while enzymes from Sporobolomyces salmonicolor can yield the (R)-enantiomer nih.gov. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the substrate binds and from which face the hydride transfer from NADPH occurs.

Researchers have developed various strategies to optimize this control:

Whole-Cell Biotransformation: Using whole cells of microorganisms like Aureobasidium pullulans or baker's yeast can achieve high yields and enantioselectivities researchgate.netresearchgate.net.

Isolated Enzymes: Purified enzymes, such as NADPH-dependent aldehyde reductase, offer a more controlled reaction environment nih.gov.

Recombinant Systems: Two-strain recombinant E. coli systems have been engineered to express both the necessary reductase and an enzyme for NADPH regeneration (like glucose dehydrogenase), leading to efficient production of the desired enantiomer with high optical purity ambeed.com.

Reaction Environment Engineering: The use of aqueous/ionic liquid or aqueous/organic solvent biphasic systems can improve substrate stability, reduce enzyme inhibition, and enhance product yield and optical purity researchgate.netresearchgate.net.

Below is a table summarizing the stereoselective reduction of Ethyl 4-chloro-3-oxobutanoate by various biocatalysts.

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield | Reference |

| Aureobasidium pullulans CGMCC 1244 | (S)-ethyl 4-chloro-3-hydroxybutanoate | 98.5% | 95.6% conversion | researchgate.net |

| Recombinant E. coli (with aldehyde reductase) | (R)-ethyl 4-chloro-3-hydroxybutanoate | 99% | 90.5% | ambeed.com |

| Sporobolomyces salmonicolor AKU4429 | (R)-ethyl 4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |

| Candida magnoliae | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99% | Not Specified | mdpi.com |

| Baker's Yeast in [Bmim]PF6/aqueous system | (S)-ethyl 4-chloro-3-hydroxybutanoate | 95.4% | 92.6% | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Based on the available scientific literature, there is a limited amount of published research focusing specifically on quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of Ethyl 4-chloro-3-oxobutanoate. Such studies would be valuable for providing deeper insights into its reactivity patterns, bond characteristics, and the transition states of its various reactions.

Molecular Modeling of Substrate-Enzyme Interactions in Biocatalysis

Molecular modeling, particularly molecular docking, has been employed to understand the interactions between Ethyl 4-chloro-3-oxobutanoate and the active sites of enzymes that catalyze its reduction. These computational techniques are instrumental in explaining the observed stereoselectivity and in guiding protein engineering efforts to improve catalyst performance.

A study involving a carbonyl reductase (CgCR) utilized molecular docking to visualize the binding of Ethyl 4-chloro-3-oxobutanoate within the enzyme's active site. The results of such modeling can reveal key information:

Binding Affinity: The calculated binding energy between the enzyme and the substrate provides a measure of the stability of the enzyme-substrate complex. For example, the binding energy between CgCR and Ethyl 4-chloro-3-oxobutanoate was calculated to be -12.74 kcal/mol mdpi.com.

Active Site Interactions: Docking simulations can identify specific amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or other forces. These interactions are critical for positioning the substrate correctly for the stereoselective hydride attack.

Mechanism of Stereoselectivity: By modeling the binding of the prochiral substrate, researchers can rationalize why a particular enzyme favors the production of one enantiomer over the other. The proximity and orientation of the substrate's carbonyl group relative to the NADPH cofactor determine the facial selectivity of the reduction.

These molecular modeling insights are crucial for rational protein engineering, where specific amino acid residues in the active site can be mutated to enhance catalytic efficiency or even alter the stereoselectivity of the enzyme.

Conformational Analysis and Energy Landscape Studies

Detailed computational studies on the conformational analysis and the complete energy landscape of isolated Ethyl 4-chloro-3-oxobutanoate are not extensively reported in the reviewed literature. Such studies would involve calculating the energies of different rotational isomers (conformers) of the molecule to identify the most stable conformations and the energy barriers between them. This information would be fundamental for a more complete understanding of its behavior in different chemical environments and its interaction with catalysts.

Advanced Analytical Methodologies for the Characterization of Ethyl 4 Chloro 3 Methyl 4 Oxobutanoate and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating ethyl 4-chloro-3-methyl-4-oxobutanoate from reaction impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

The presence of a chiral center at the C3 position, substituted with a methyl group, results in two enantiomers of this compound. Distinguishing and quantifying these enantiomers is critical, particularly in asymmetric synthesis where one enantiomer is desired. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.).

Method development for this compound involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating the enantiomers of chiral carbonyl compounds.

The typical workflow for developing a chiral HPLC method includes:

Column Screening: Testing a range of CSPs (e.g., Chiralcel OD, Chiralpak AD) with a standard mobile phase, typically a mixture of a nonpolar alkane (like hexane (B92381) or heptane) and a polar alcohol modifier (like isopropanol (B130326) or ethanol).

Mobile Phase Optimization: Fine-tuning the ratio of the alkane to the alcohol modifier to optimize the resolution and retention times of the enantiomeric peaks.

Parameter Adjustment: Modifying the flow rate and column temperature to improve peak shape and separation efficiency. Detection is commonly performed using a UV detector set to a wavelength where the carbonyl group absorbs, typically in the range of 210-220 nm.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Enantioselective separation |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elution and separation tuning |

| Flow Rate | 0.5 - 1.5 mL/min | Optimization of analysis time and resolution |

| Temperature | 20 - 40 °C | Affects retention and selectivity |

| Detection | UV at 215 nm | Quantification of the analyte |

Gas Chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides quantitative information on the purity of a sample. When coupled with a Mass Spectrometer (GC-MS), it also aids in the structural confirmation of the main component and the identification of impurities.

For purity analysis, a non-polar or medium-polarity capillary column is typically employed. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane. The analysis involves injecting a dilute solution of the compound into the heated GC inlet, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase as they pass through the column under a programmed temperature gradient.

Enantiomeric excess can also be determined by GC using a chiral stationary phase, such as a cyclodextrin-based column. This approach is particularly useful for volatile chiral compounds.

Table 2: Representative GC Method Parameters for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| System | Gas Chromatograph with FID or MS detector |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | FID at 280 °C or MS (scan range e.g., 40-400 m/z) |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. NMR, IR, UV-Vis, and Mass Spectrometry each provide unique and complementary pieces of information.

NMR spectroscopy is the most definitive method for structural assignment. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. Although β-keto esters can exist as a mixture of keto and enol tautomers, they often predominantly exist in the keto form in standard NMR solvents like CDCl₃. nih.gov

Predicted ¹H NMR Spectrum (in CDCl₃):

Ethyl Ester Protons: A quartet corresponding to the methylene (B1212753) group (-O-CH₂-CH₃) and a triplet for the terminal methyl group (-O-CH₂-CH₃).

C3 Methine Proton: A quartet for the single proton at the chiral center (-CH(CH₃)-), split by the adjacent C3 methyl protons.

C3 Methyl Protons: A doublet for the methyl group attached to the chiral center (-CH(CH₃)-), split by the C3 methine proton.

C2 Methylene Protons: Two diastereotopic protons between the ester and ketone carbonyls. Due to the adjacent chiral center, these protons are chemically non-equivalent and are expected to appear as a pair of doublets or a more complex multiplet.

C4 Chloromethyl Protons: A singlet for the two protons of the chloromethyl group (-C(=O)-CH₂Cl), as there are no adjacent protons to cause splitting.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~1.2-1.3 | Triplet (t) | 3H |

| -CH(CH₃ )- | ~1.3-1.4 | Doublet (d) | 3H |

| -CO-CH₂ -CO- | ~3.6-3.8 | Multiplet (m) or AB quartet | 2H |

| -O-CH₂ -CH₃ | ~4.1-4.2 | Quartet (q) | 2H |

| -CH (CH₃)- | ~3.9-4.1 | Quartet (q) | 1H |

| -CO-CH₂ Cl | ~4.3-4.5 | Singlet (s) | 2H |

Predicted ¹³C NMR Spectrum (in CDCl₃): The spectrum would show distinct signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester would appear furthest downfield.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | ~14 |

| -CH(C H₃)- | ~15-20 |

| -CO-C H₂-CO- | ~45-50 |

| -CO-C H₂Cl | ~48-53 |

| -C H(CH₃)- | ~55-60 |

| -O-C H₂-CH₃ | ~61 |

| -C O-O- | ~168-172 |

| -C O-CH₂Cl | ~198-202 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a β-keto ester like this compound, the most prominent feature is the presence of two distinct carbonyl (C=O) stretching absorptions. blogspot.com

Ester C=O Stretch: A strong band typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.com

Ketone C=O Stretch: A strong band appears at a slightly lower wavenumber, often around 1715-1725 cm⁻¹.

C-O Stretches: Strong, broad bands corresponding to the C-O single bonds of the ester group are visible in the 1000-1300 cm⁻¹ region. orgchemboulder.com

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicates the presence of the carbon-chlorine bond.

C-H Stretches: Bands just below 3000 cm⁻¹ correspond to the sp³ C-H bonds.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=O (Ketone) | Stretch | 1715 - 1725 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Carbonyl compounds exhibit two principal absorptions: a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength. uobabylon.edu.iq For this compound, the n → π* transition associated with the ketone carbonyl group is expected to appear around 270-290 nm. The more intense π → π* transitions for both carbonyls would occur at a much shorter wavelength, likely below 220 nm. uobabylon.edu.iq

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a high-resolution mass spectrometer (HRMS), the exact molecular formula can be confirmed by measuring the precise mass of the molecular ion.

The monoisotopic mass of this compound (C₇H₁₁ClO₃) is approximately 178.04 g/mol . Under electron ionization (EI), the molecular ion ([M]⁺˙) may be observed, along with a characteristic [M+2]⁺˙ peak at approximately one-third the intensity of the [M]⁺˙ peak, which is indicative of the presence of a single chlorine atom.

Key fragmentation pathways would likely include:

Loss of the ethoxy radical: [M - •OCH₂CH₃]⁺ (m/z ~133)

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically feasible.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups, leading to acylium ions. For example, loss of the chloromethyl radical ([M - •CH₂Cl]⁺) or the ethyl radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 178 | Molecular Ion [M]⁺˙ | [C₇H₁₁ClO₃]⁺˙ |

| 149 | [M - C₂H₅]⁺ | [C₅H₆ClO₃]⁺ |

| 143 | [M - Cl]⁺ | [C₇H₁₁O₃]⁺ |

| 133 | [M - OC₂H₅]⁺ | [C₅H₆ClO]⁺ |

| 105 | [M - COOC₂H₅]⁺ | [C₄H₆ClO]⁺ |

| 49 | Chloromethyl cation [CH₂Cl]⁺ | [CH₂Cl]⁺ |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive and most powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. purechemistry.orgspringernature.com It provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like derivatives of this compound, the absolute configuration of stereogenic centers. researchgate.net The method relies on the diffraction of a beam of X-rays by the ordered array of atoms within a single crystal, producing a unique diffraction pattern from which a detailed electron density map and, ultimately, the complete molecular structure can be elucidated. purechemistry.org

The assignment of absolute stereochemistry is a critical challenge that standard diffraction experiments cannot resolve on their own. However, by leveraging the physical phenomenon of anomalous dispersion (or anomalous scattering), the true chirality of a molecule can be established. mit.edu This effect occurs when the X-ray radiation used is close to the absorption edge of an atom within the crystal, causing a phase shift in the scattered X-rays. oup.com This interaction breaks the inherent symmetry of the diffraction pattern known as Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl) and (-h-k-l) are equal. csic.es When anomalous scattering is present in a non-centrosymmetric crystal, the intensities of these corresponding reflections, known as Bijvoet pairs, are no longer identical. oup.com The differences in these intensities are directly related to the absolute arrangement of the atoms in space, allowing for the differentiation between a molecule and its mirror image (enantiomer). researchgate.net

To quantify the correctness of the assigned absolute structure, the Flack parameter is refined during the crystallographic analysis. wikipedia.org This parameter, ideally ranging from 0 to 1, indicates the proportion of the inverted structure in the crystal. ed.ac.uk A Flack parameter value close to 0, with a small standard uncertainty, confirms that the assigned absolute configuration is correct. mdpi.com Conversely, a value near 1 suggests the structure should be inverted. A value around 0.5 may indicate a racemic twin. wikipedia.org The Hooft parameter, derived using Bayesian statistics, serves a similar purpose and is often considered to have a greater distinguishing power due to a typically reduced standard uncertainty. platonsoft.nlox.ac.uk

While crystallographic data for this compound itself is not available in the refereed literature, the absolute and relative stereochemistry of its derivatives has been successfully determined using this technique. For instance, in a study on the Knoevenagel condensation of aromatic aldehydes with Ethyl 4-chloro-3-oxobutanoate, X-ray crystallography was employed to unequivocally establish the structure of the resulting products. The analysis of the major isomer of ethyl 2-chloroacetyl-3-(3',4'-methylenedioxyphenyl)propenoate, a direct derivative, confirmed its (E)-configuration and revealed that the chloroacetyl group was oriented nearly orthogonally to the plane of the rest of the molecule. This detailed structural insight is crucial for understanding reaction mechanisms and stereochemical outcomes.

Below are representative crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment.

Table 1: Crystallographic Data for (E)-ethyl 2-chloroacetyl-3-(3',4'-methylenedioxyphenyl)propenoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃ClO₅ |

| Formula Weight | 296.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 15.432(2) |

| c (Å) | 8.998(1) |

| β (°) | 109.54(1) |

| Volume (ų) | 1324.5(3) |

| Z | 4 |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

Process Development and Scalability Research in Academic Settings

Optimization of Reaction Parameters for Yield and Selectivity (e.g., Temperature, pH, Catalyst Loading)

Academic research has extensively focused on optimizing reaction parameters to maximize the yield and enantioselectivity of the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate (COBE). Biocatalytic approaches, utilizing whole-cell systems or isolated enzymes, are predominant in these studies.

Temperature: The reaction temperature is a critical parameter influencing both enzyme activity and stability. For the asymmetric reduction of COBE to (S)-CHBE using Aureobasidium pullulans, the optimal temperature was found to be 30°C. researchgate.net Similarly, in the synthesis of (R)-CHBE, a maximum yield was achieved at 30°C. nih.gov

pH: The pH of the reaction medium significantly affects enzyme performance and the stability of the substrate and product. For the production of (R)-CHBE, a pH of 6.5 was determined to be optimal. nih.gov In the synthesis of (S)-CHBE using Aureobasidium pullulans, a pH of 7.0 was found to be ideal. researchgate.net The maintenance of a stable pH, often through the use of buffers like potassium phosphate (B84403) or by neutralizing acidic byproducts with bases like NaOH or Na2CO3, is crucial for sustained catalytic activity. researchgate.netnih.gov

Catalyst Loading: The concentration of the biocatalyst, whether it be whole cells or a purified enzyme, directly impacts the reaction rate. In the production of (R)-CHBE, an increase in the cell dosage of recombinant E. coli from 0.02 to 0.04 g DCW (dry cell weight) led to a significant increase in product yield. nih.gov However, beyond this concentration, the yield did not increase substantially, indicating a point of diminishing returns. nih.gov For the synthesis of (S)-CHBE using Baker's yeast, an optimal concentration of 60 g/L of dried yeast was identified. researchgate.net

Below is an interactive data table summarizing the optimized reaction parameters from various academic studies on the bioreduction of Ethyl 4-chloro-3-oxobutanoate.

| Product | Biocatalyst | Optimal Temperature (°C) | Optimal pH | Optimal Catalyst Loading | Reference |

| (R)-CHBE | Recombinant E. coli | 30 | 6.5 | 0.04 g DCW | nih.gov |

| (S)-CHBE | Aureobasidium pullulans | 30 | 7.0 | Not Specified | researchgate.net |

| (S)-CHBE | Baker's yeast | 30 | 7.0 | 60 g/L | researchgate.net |

Strategies for Substrate Concentration and Product Inhibition Management

The inherent instability and potential for substrate and product inhibition of Ethyl 4-chloro-3-oxobutanoate and its hydroxy derivatives in aqueous systems present significant challenges for process scalability. Academic researchers have explored several strategies to mitigate these issues.